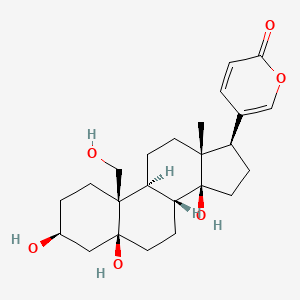

3,5,14,19-Tetrahydroxybufa-20,22-dienolide

Description

Historical and Ethnobotanical Perspectives of Helleborus Species and Bufonidae in Natural Product Research

For centuries, plants of the Helleborus genus and toxins from the Bufonidae family of toads have been recognized in traditional medicine for their potent biological effects. biogesandco.comsi.edu Helleborus species, commonly known as hellebores, have a long history of use in folk remedies, where they were employed for their purgative, cardiotonic, and sedative properties. biogesandco.com Ancient Greek and Roman physicians, including Hippocrates, reportedly used hellebore for various ailments. biogesandco.comucl.ac.uk The roots and rhizomes of species like Helleborus niger (Christmas rose) and Helleborus viridis contain powerful active compounds. biogesandco.combotanical.com However, due to their toxicity, their use in traditional medicine was often approached with extreme caution. biogesandco.com

Similarly, the skin secretions of toads from the Bufonidae family have been a component of traditional remedies for millennia, particularly in Asian and American cultures. si.eduresearchgate.netnih.gov These secretions, often prepared into remedies like "Chan Su" and "Senso," have been used to treat a wide range of conditions, including infections, cancer, and heart disorders. si.eduscielo.br The potent chemical arsenal (B13267) found in both hellebores and toad venom, developed as a defense mechanism against predators, has made them a rich source for natural product research, leading to the isolation of numerous bioactive compounds. mdpi.comamphibiaweb.org

Classification of Hellebrigenol as a Steroidal Saponin (B1150181) and Bufadienolide

Hellebrigenol is chemically classified as a steroidal saponin and, more specifically, as a bufadienolide. biosynth.com Bufadienolides are a class of C-24 steroids characterized by a six-membered lactone ring (an α-pyrone ring) attached at the C-17 position of the steroid nucleus. ucl.ac.uksci-hub.se This structural feature is a defining characteristic of this group of compounds.

Hellebrigenol is a metabolite of other bufadienolides and is found in plants of the Helleborus genus as well as in the skin secretions of toads. biocrick.commedchemexpress.com Its molecular structure gives rise to its biological activity, which is a subject of intense scientific investigation. biosynth.com

Overview of the Research Significance of Naturally Occurring Cardiac Glycosides

Hellebrigenol belongs to the broader class of compounds known as cardiac glycosides. ucl.ac.uk These naturally derived molecules have been a cornerstone in the treatment of various heart conditions for decades. mdpi.comclevelandclinic.orgwikipedia.org Their primary and most well-understood mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the cell membrane of animal cells. mdpi.comjacc.orgresearchgate.net

By inhibiting this pump, cardiac glycosides cause an increase in intracellular sodium ion concentration. mdpi.comjacc.org This, in turn, leads to a rise in intracellular calcium levels through the action of the Na+/Ca2+ exchanger. mdpi.commdpi.com The elevated intracellular calcium enhances the force of heart muscle contraction, which is the basis for their use in treating heart failure. mdpi.comclevelandclinic.org Additionally, they can slow the heart rate, making them useful for managing certain cardiac arrhythmias. clevelandclinic.orgwikipedia.org

In recent years, the research focus on cardiac glycosides has expanded significantly beyond their cardiotonic effects. mdpi.commdpi.com Scientists are now exploring their potential as anticancer and antiviral agents. mdpi.commdpi.com This has led to a repurposing effort, investigating these well-known compounds for new therapeutic applications. mdpi.com

Contextualizing Hellebrigenol within Preclinical Drug Discovery and Development

Preclinical drug discovery is the initial stage in the long and complex process of developing new medicines. ucsd.eduajprd.comnih.gov This phase involves identifying promising compounds, optimizing their structure, and conducting laboratory and animal studies to assess their safety and efficacy before they can be tested in humans. ppd.comhumanspecificresearch.org

Hellebrigenol is currently situated within this preclinical phase of research. biosynth.com Studies are focused on elucidating its mechanisms of action and evaluating its potential therapeutic effects, particularly in oncology. biosynth.combio-etc.com Research has shown that Hellebrigenol, along with other bufadienolides, exhibits antiproliferative effects against various cancer cell lines in vitro, including liver, pancreatic, and glioblastoma cancer cells. biocrick.comtandfonline.commdpi.comnih.gov These studies aim to understand how the compound induces cell death and inhibits tumor growth, often through mechanisms like apoptosis (programmed cell death) and cell cycle arrest. biocrick.comtandfonline.com The findings from this preclinical research are crucial for determining whether Hellebrigenol or its derivatives warrant further investigation as potential new drugs for clinical use. nih.govppd.com

Properties

IUPAC Name |

5-[3,5,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13,16-19,25-26,28-29H,4-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVKNZHLRVHZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965036 | |

| Record name | 3,5,14,19-Tetrahydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-79-2 | |

| Record name | 3,5,14,19-Tetrahydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Biogenic Sources and Isolation Methodologies

Botanical Origins: Investigation of Helleborus Genus (e.g., Helleborus niger, Christmas Roses)

Hellebrigenol is found within the plant kingdom, most notably in species of the genus Helleborus, which belongs to the Ranunculaceae family. The Christmas Rose (Helleborus niger) is a well-known botanical source of related bufadienolides, and research has indicated the presence of hellebrigenin (B1673045) derivatives in its rhizomes. While direct isolation of Hellebrigenol from Helleborus niger is a subject of ongoing research, the established presence of structurally similar compounds strongly supports its occurrence in this genus. The biosynthesis of these complex steroids in Helleborus species underscores the intricate chemical ecology of these plants.

Zoological Origins: Analysis of Secretions from Bufonidae Family Species (e.g., Bufo vulgaris, Duttaphrynus melanostictus, Rhinella marina)

The venom of various toad species from the Bufonidae family is a rich and well-documented source of Hellebrigenol and its derivatives. The skin secretions of these amphibians contain a complex mixture of bioactive compounds, including a diverse array of bufadienolides.

Rhinella marina (Cane Toad): The venom of the Cane Toad is known to contain a variety of bufadienolides, including derivatives of hellebrigenin. nih.gov These compounds are key components of the toad's chemical defense mechanism.

Duttaphrynus melanostictus (Asian Black-spined Toad): Research on the venom of this species, also referred to as Bufo melanostictus, has confirmed the presence of Hellebrigenol among other bufadienolides. researchgate.net

Bufo vulgaris (Common Toad): As a member of the Bufonidae family, the venom of the common toad is also expected to contain a profile of bufadienolides similar to that of other Bufo species, making it a likely source of Hellebrigenol. The composition of toad venom can, however, vary depending on geographical location and species. researchgate.net

The table below summarizes the zoological sources of Hellebrigenol.

| Zoological Source | Family | Common Name |

| Rhinella marina | Bufonidae | Cane Toad |

| Duttaphrynus melanostictus | Bufonidae | Asian Black-spined Toad |

| Bufo vulgaris | Bufonidae | Common Toad |

Extraction Techniques for Crude Natural Extracts in Research Settings

The initial step in isolating Hellebrigenol involves the preparation of a crude extract from its natural source. The choice of extraction solvent and method is critical for efficiently obtaining the target compound while minimizing the co-extraction of impurities.

In a research setting, dried and powdered plant material (e.g., rhizomes of Helleborus) or dried toad venom is typically subjected to solvent extraction. Common solvents used for the extraction of bufadienolides include:

Ethanol (B145695): Absolute or aqueous ethanol is frequently used to extract bufadienolides from toad venom. google.com The process often involves heating under reflux to increase extraction efficiency.

Methanol: Methanol is another effective solvent for extracting these compounds from both plant and animal sources.

Microwave-assisted extraction: This modern technique can be employed to accelerate the extraction process from toad skin, using ethanol as the solvent. google.com

Following extraction, the solvent is typically removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract. This extract contains a complex mixture of compounds, of which Hellebrigenol is a minor component.

Advanced Chromatographic Purification Methods for Hellebrigenol Isolation

Due to the complexity of the crude extracts, the isolation of pure Hellebrigenol necessitates the use of advanced chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

A typical purification workflow for Hellebrigenol involves a multi-step chromatographic process:

Silica (B1680970) Gel Column Chromatography: The crude extract is often first subjected to column chromatography using silica gel as the stationary phase. A gradient elution is employed, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., acetone (B3395972) or ethyl acetate). google.com This initial step serves to separate the compounds into fractions of varying polarity.

High-Performance Liquid Chromatography (HPLC): Fractions enriched with Hellebrigenol from the initial column chromatography are further purified using HPLC. nih.gov Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the fine separation of bufadienolides. researchgate.net The high resolution of HPLC allows for the isolation of Hellebrigenol in high purity.

The table below outlines the common chromatographic techniques used for Hellebrigenol purification.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Column Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., petroleum ether/acetone) | Initial fractionation of crude extract |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Gradient of polar solvents (e.g., water/acetonitrile) | High-resolution purification of Hellebrigenol |

Spectroscopic and Spectrometric Techniques for Structural Elucidation (Focus on methodology, not specific data)

Once Hellebrigenol has been isolated in a pure form, its chemical structure is elucidated and confirmed using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): This method reveals the number of different types of carbon atoms in a molecule and their chemical environment.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule, allowing for the complete assembly of the Hellebrigenol structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Hellebrigenol and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern provides valuable information about the different structural components of the molecule. ncsu.edu

The combination of these advanced analytical methods allows for the unambiguous identification and structural confirmation of Hellebrigenol.

Preclinical Pharmacological Activity of Hellebrigenol

Antineoplastic Research in In Vitro Cellular Models

In vitro studies using various human cancer cell lines have demonstrated the potential of Hellebrigenol and its closely related analogue, Hellebrigenin (B1673045), as antineoplastic agents. Research has focused on their ability to inhibit cancer cell growth, induce programmed cell death, and halt the cell division cycle.

The antiproliferative activity of Hellebrigenol and Hellebrigenin has been evaluated against a panel of human cancer cell lines. Hellebrigenol has demonstrated cytotoxicity against human hepatocellular carcinoma (HepG2) cells.

Studies on the closely related compound, Hellebrigenin, have shown potent, dose- and time-dependent inhibition of cell proliferation in human pancreatic cancer cell lines SW1990 and BxPC-3. nih.gov It has also been reported to reduce the viability of HepG2 cells. researchgate.netnih.gov Further research has documented its cytotoxic effects against various other cancer cell lines, including those of colorectal and oral squamous cell carcinoma. nih.govtechscience.com

Table 1: Antiproliferative Activity of Hellebrigenol and Hellebrigenin in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Hellebrigenol | HepG2 | Hepatocellular Carcinoma | 56.581 ng/mL | |

| Hellebrigenin | HepG2 | Hepatocellular Carcinoma | Data available, specific IC₅₀ not cited | researchgate.netnih.gov |

| Hellebrigenin | SW1990 | Pancreatic Cancer | Dose-dependent inhibition observed | nih.gov |

| Hellebrigenin | BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition observed | nih.gov |

| Hellebrigenin | HCT116 | Colorectal Cancer | Significant viability reduction noted | techscience.com |

| Hellebrigenin | HT29 | Colorectal Cancer | Significant viability reduction noted | techscience.com |

| Hellebrigenin | SCC-1 | Oral Squamous Cell Carcinoma | Cytotoxic effects observed | nih.gov |

| Hellebrigenin | SCC-47 | Oral Squamous Cell Carcinoma | Cytotoxic effects observed | nih.gov |

Mechanistic investigations have revealed that the cytotoxic effects of these compounds are linked to the induction of programmed cell death. Research on Hellebrigenin shows it triggers both apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death) in pancreatic cancer cells. nih.gov

Apoptosis: The pro-apoptotic activity of Hellebrigenin is multifaceted, involving the activation of both intrinsic and extrinsic pathways. nih.gov In oral cancer cells, treatment led to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govnih.gov This was accompanied by a modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins Bax and Bak and a downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govnih.gov Furthermore, Hellebrigenin treatment resulted in the loss of mitochondrial membrane potential and increased the expression of death receptors like Fas and DR5, confirming the involvement of both the mitochondrial and death receptor pathways. nih.govtechscience.com In some models, this activity is linked to the downregulation of the MAPK signaling pathway (ERK, p38, and JNK) and the suppression of X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov

Autophagy: In pancreatic cancer cells, Hellebrigenin treatment was found to increase the expression of key autophagy-related proteins, including Atg3, Atg5, Atg12, Atg16L, Beclin-1, and LC3. nih.gov Immunofluorescence staining confirmed an increase in autophagy upon treatment. nih.gov This suggests that in addition to apoptosis, autophagy is another mechanism through which the compound exerts its anticancer effects.

A key component of the antineoplastic activity of Hellebrigenin is its ability to interfere with the cell cycle, preventing cancer cells from progressing through the phases of division. Studies have demonstrated that Hellebrigenin can induce cell cycle arrest at different checkpoints depending on the cancer cell type.

In pancreatic cancer cell lines SW1990 and BxPC-3, treatment with Hellebrigenin resulted in cell cycle arrest at the G0/G1 phase. nih.gov Conversely, in human hepatocellular carcinoma (HepG2) cells and oral squamous cell carcinoma cells, Hellebrigenin was shown to induce arrest at the G2/M phase. researchgate.netnih.govnih.govnih.gov The G2/M arrest in HepG2 cells was associated with DNA damage and was mechanistically linked to the upregulation of phosphorylated ATM (p-ATM), Chk2 (p-Chk2), and CDK1 (p-CDK1), along with the downregulation of phosphorylated CDC25C (p-CDC25C). researchgate.netnih.gov This blockade of the cell cycle prevents cellular proliferation and can ultimately lead to apoptosis. mdpi.com

Research on Cardiac Modulatory Effects

Hellebrigenol belongs to the family of bufadienolides, which are well-known for their cardiac effects, similar to the digitalis cardiac glycosides. scielo.br Their primary mechanism of action involves the modulation of a crucial ion pump in cardiac muscle cells.

The principal mechanism underlying the cardiac activity of Hellebrigenol and other bufadienolides is the inhibition of the Sodium-Potassium ATPase (Na+/K+-ATPase) pump. researchgate.netnih.gov This enzyme is embedded in the plasma membrane of cardiac muscle cells and is responsible for maintaining the electrochemical gradients of sodium and potassium ions, which is vital for normal cell function. nih.govwikipedia.org

By inhibiting the Na+/K+-ATPase, these compounds cause an increase in the intracellular concentration of sodium ions. scielo.brwikipedia.org This altered sodium gradient subsequently affects the function of the sodium-calcium (Na+/Ca2+) exchanger, leading to a decrease in calcium extrusion and a net increase in the intracellular calcium concentration. nih.govwikipedia.org The elevated intracellular calcium enhances the force of myocardial contraction, an effect known as a positive inotropic action. scielo.brontosight.ai

Hellebrigenol is one of many bioactive bufadienolides isolated from natural sources such as the secretions of toads (e.g., Bufo species). scielo.brnih.gov These secretions contain a complex mixture of different bufadienolides, including bufalin (B1668032), cinobufagin (B1669057), telocinobufagin, and marinobufagin, all of which share the same molecular target: the Na+/K+-ATPase pump. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Hellebrigenol

Receptor Binding and Modulation of Steroidal Receptor Functions

Hellebrigenol is recognized for its capacity to modulate the functions of steroidal receptors. biosynth.com This interaction is a key aspect of its mechanism, leading to subsequent alterations in gene expression and a variety of cellular responses. biosynth.com While the precise binding kinetics and affinity for specific steroidal receptors are still under detailed investigation, this modulation is a foundational element of its biological activity. The compound's steroidal structure facilitates its interaction with these receptors, initiating a cascade of intracellular events.

Impact on Gene Expression and Cellular Responses

The modulation of steroidal receptors by hellebrigenol directly influences gene expression patterns within the cell. biosynth.com This alteration of the cellular transcriptome leads to a wide array of responses, including the induction of apoptosis (programmed cell death) in cancer cells. biosynth.com The cytotoxic effects of hellebrigenol against cancer cell lines, such as a noted IC₅₀ of 56.581 ng/mL in HepG2 cells, are a direct consequence of these changes in gene expression. medchemexpress.com The ability of hellebrigenol to overcome resistance to apoptosis in cancer cells underscores the significance of its impact on cellular signaling and gene regulation. medchemexpress.com

Elucidation of Signal Transduction Pathway Interference

Hellebrigenol interferes with critical signal transduction pathways that govern cell growth, proliferation, and survival. Research indicates that like other bufadienolides, it can regulate intracellular signaling pathways. medchemexpress.com While specific studies on hellebrigenol's direct impact on the PI3K/Akt/mTOR, ERK/MAPK, and TGF-β pathways are not extensively detailed in the provided results, the actions of related compounds suggest likely interference. For instance, the combination of PI3K inhibitors with PARP inhibitors has shown efficacy in sensitizing BRCA wild-type cancers, indicating a potential area for hellebrigenol's influence. frontiersin.org Similarly, the activation of the STING pathway has been observed with the combination of other inhibitors, suggesting a possible role for hellebrigenol in modulating immune-related signaling cascades. frontiersin.org

Inhibition of Specific Enzymatic Activities within Cellular Networks

A primary mechanism of action for hellebrigenol and related cardiac glycosides is the inhibition of specific enzymatic activities. biosynth.comnih.gov The most well-documented of these is the inhibition of the Na+/K+-ATPase pump. nih.govresearchgate.net This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. nih.gov

Inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the Na+/Ca++ exchanger, leading to increased intracellular calcium concentrations. nih.gov This disruption of ion homeostasis has profound effects on cellular functions, including contractility and electrical excitability. nih.gov Enzyme inhibitors can be classified as reversible or irreversible. interesjournals.org Reversible inhibitors, which include competitive and non-competitive types, bind temporarily to the enzyme. interesjournals.orglibretexts.org Competitive inhibitors bind to the active site, while non-competitive inhibitors bind to an allosteric site. interesjournals.orglibretexts.org

Table 1: Effects of Hellebrigenol on Enzymatic Activity

| Enzyme | Effect of Hellebrigenol | Cellular Consequence |

| Na+/K+-ATPase | Inhibition nih.govresearchgate.net | Altered ion gradients, increased intracellular calcium, changes in cell signaling nih.gov |

| Other potential enzyme targets | Under investigation | Varied, depending on the enzyme's role in cellular pathways |

Analysis of Poly(ADP-ribose) Polymerase (PARP) Pathway Activation in Antitumor Mechanisms

Poly(ADP-ribose) polymerase (PARP) is a family of proteins critical for DNA repair, particularly in the repair of single-strand breaks. cancernetwork.comnih.gov PARP inhibitors (PARPi) are a class of anticancer agents that exploit the reliance of certain cancer cells, especially those with BRCA1/2 mutations, on PARP for DNA repair. cancernetwork.comfrontiersin.org By inhibiting PARP, single-strand breaks accumulate and lead to double-strand breaks during DNA replication. frontiersin.org In cells with deficient homologous recombination repair (a common feature of BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death, a concept known as synthetic lethality. frontiersin.orgresearchgate.net

The mechanism of PARP inhibitors involves not only the inhibition of PARP's catalytic activity but also the "trapping" of PARP on DNA, which is a major contributor to their cytotoxicity. frontiersin.orgnih.gov While direct studies linking hellebrigenol to PARP pathway activation are not specified in the search results, the potential for compounds that induce DNA damage to synergize with PARP inhibitors is an active area of research. frontiersin.org The activation of the cGAS-STING pathway by DNA fragments generated by cancer treatments, including PARP inhibition, highlights a link between DNA damage and the antitumor immune response. frontiersin.org

Investigations into Molecular Interactions and Binding Partners

The primary molecular binding partner identified for compounds in the same class as hellebrigenol is the α-subunit of the Na+/K+-ATPase. nih.gov The binding to this specific extracytoplasmic site is what mediates the inhibition of the enzyme's activity. nih.gov Beyond this well-established interaction, the full spectrum of hellebrigenol's binding partners within the cell is an area for further investigation. Identifying these molecular interactions is crucial for a comprehensive understanding of its pleiotropic effects, including its influence on steroidal receptors and various signaling pathways. The development of advanced techniques like fluorescence-based enzyme activity assays can aid in the high-throughput screening and characterization of such interactions. nih.gov

Table 2: Investigated Molecular Targets and Pathways of Hellebrigenol and Related Compounds

| Target/Pathway | Role | Interaction with Hellebrigenol/Related Compounds |

| Na+/K+-ATPase | Ion transport, maintaining membrane potential | Inhibition nih.govresearchgate.net |

| Steroidal Receptors | Gene expression regulation | Modulation biosynth.com |

| PARP Pathway | DNA repair | Potential for synergistic effects with PARP inhibitors frontiersin.org |

| Signal Transduction Pathways (e.g., PI3K/Akt/mTOR, ERK/MAPK) | Cell growth, proliferation, survival | Interference is likely, based on the actions of related compounds medchemexpress.comfrontiersin.org |

Structure Activity Relationship Sar Studies of Hellebrigenol and Its Analogues

Impact of Core Steroid Structure and Lactone Ring System on Biological Efficacy

The fundamental framework of hellebrigenol, like other bufadienolides, consists of a cyclopentanoperhydrophenanthrene steroid nucleus. The specific cis-trans-cis fusion of the A, B, C, and D rings is a distinctive feature that sets cardiotonic steroids apart from other steroidal compounds and is crucial for their biological activity. nih.gov Minor alterations to this core can lead to significant changes in biological effect. core.ac.uknih.gov The planarity in the A and B rings of the steroid is considered important for binding to its primary target, the Na+/K+-ATPase. core.ac.uk

A defining characteristic of bufadienolides is the doubly unsaturated six-membered α-pyrone lactone ring attached at the C-17β position. nih.govresearchgate.netnih.gov The saturation of this lactone ring has been shown to weaken the cardiotonic bioactivity. nih.gov Furthermore, modifications to this ring can significantly impact efficacy. For instance, replacing the cyclopentanone (B42830) D-ring with a six-membered δ-lactone ring has been observed to decrease the inhibitory potency of some steroid analogues on enzymes like aromatase, suggesting that the D-ring structure is critical for binding. core.ac.uk

Role of Hydroxyl Groups and Stereochemistry in Activity Modulation

The presence and orientation of hydroxyl (-OH) groups on the steroid nucleus are critical determinants of the biological activity of hellebrigenol and its analogues. These groups influence the molecule's polarity, solubility, and ability to form hydrogen bonds with the active site of its biological targets. core.ac.uk

For bufadienolides in general, the 14β-hydroxyl group is considered crucial for activity. researchgate.net Compounds with a 14β-hydroxyl group are often much more potent than those with a 14,15-epoxy ring. researchgate.net This hydroxyl group is thought to be capable of donating a hydrogen bond to an asparagine residue within the binding pocket of Na+/K+-ATPase. researchgate.net

The stereochemistry of these hydroxyl groups is also paramount. Slight changes in the spatial arrangement of these functional groups can lead to profound differences in biological activity, likely due to altered binding affinity with the receptor. core.ac.uk For example, the acetylation of the 3β-hydroxyl group has been shown to increase the antitumor effect of some bufadienolides. nih.gov

Comparison of Hellebrigenol with Hellebrigenin (B1673045), Hellebrin (B89052), and Other Related Bufadienolides

Comparative studies of hellebrigenol and its close relatives, such as its aglycone hellebrigenin and its glycoside form hellebrin, provide valuable insights into their SAR.

Hellebrigenin, which lacks the sugar moiety of hellebrin, has demonstrated potent cytotoxic activities. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. biocrick.com Interestingly, while glycosylated cardenolides are generally more cytotoxic than their aglycone forms, this is not always the case for bufadienolides. researchgate.net In fact, hellebrigenin has been found to be as active as hellebrin in some studies. researchgate.net

Hellebrin, a glycoside of hellebrigenin, has also been reported to have significant growth inhibitory activities against various human cancer cell lines. researchgate.net One study found that hellebrin displayed higher growth inhibitory activity than the well-known cardiac glycosides ouabain (B1677812) and digoxin (B3395198) in several cancer cell lines. researchgate.net

When comparing the cytotoxicity of hellebrigenol with other bufadienolides, a study evaluating their effects on HepG2 cells found that the cytotoxicities of metabolites were generally weaker than their parent compounds, although still potent. biocrick.com Another study comparing hellebrigenin and arenobufagin (B1667589) found that hellebrigenin exhibited more potent cytotoxicity against human breast cancer cell lines. nih.gov

The table below summarizes the cytotoxic activities of hellebrigenol and related compounds against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Source |

| Hellebrigenin | HepG2 | 15.1 ± 1.72 | biocrick.com |

| Hellebrigenin | HCT116 | 13.17 ± 2.34 | biocrick.com |

| Hellebrin | HL-60 | Data Available | researchgate.net |

| Hellebrin | A549 | Data Available | researchgate.net |

| Hellebrin | SBC-3 | Data Available | researchgate.net |

| Arenobufagin | HCT116 | 15.12 ± 0.58 | biocrick.com |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data availability may vary across different studies.

Effects of Glycosylation and Other Derivatizations on Biological Activity

Glycosylation, the attachment of sugar moieties, is a common modification of bufadienolides that can significantly alter their pharmacological properties, including solubility, bioavailability, and toxicity. nih.gov In contrast to cardenolides, where glycosylation often enhances cytotoxicity, for bufadienolides, it can sometimes lead to lower cytotoxicity compared to the aglycone form. researchgate.net However, this is not a universal rule, as some glycosylated bufadienolides, like gamabufotalin (B191282) rhamnoside, have shown very high growth inhibitory activities. researchgate.net

Other derivatizations beyond glycosylation have also been explored to modulate the biological activity of bufadienolides. The esterification of the C-3 hydroxyl group with an arginine diacyl group is one such modification that leads to structural diversity. nih.gov Acetylation is another chemical modification that can influence cytotoxic profiles. For example, acetylated bufadienolides have been shown to have lesser inhibitory activity on peripheral blood lymphocytes compared to their precursors, suggesting that such modifications can modulate their cytotoxic profile. biocrick.com

Computational and In Silico Approaches in SAR Elucidation

In recent years, computational and in silico methods have become increasingly valuable tools for understanding the SAR of complex molecules like hellebrigenol. knoell.com These approaches, which include molecular docking and quantitative structure-activity relationship (QSAR) analysis, allow researchers to predict the biological activity of compounds and to understand the molecular basis of their interactions with biological targets. drugdesign.orgwinona.edu

Molecular docking studies have been used to simulate the binding of bufadienolides to the Na+/K+-ATPase, their primary biological target. core.ac.ukresearchgate.net These studies can help to identify the key amino acid residues involved in the binding and to rationalize the observed SAR. For instance, docking studies have supported the importance of the 14β-hydroxyl group in forming hydrogen bonds within the binding pocket. researchgate.netcore.ac.uk

Preclinical Pharmacokinetic and Metabolic Research of Hellebrigenol

Absorption and Distribution Studies in Animal Models (e.g., Rat Plasma and Tissue Distribution)

Preclinical studies in animal models, typically rats, are essential to characterize how Hellebrigenol is absorbed into the systemic circulation and distributed throughout the body. Following administration, the concentration of the compound in plasma and various tissues is measured over time. Studies on analogous compounds often show rapid absorption from the gastrointestinal tract. mdpi.com For instance, after oral administration in rats, some compounds are quickly absorbed, reaching peak plasma concentrations swiftly. mdpi.comdovepress.com

The distribution pattern reveals which organs and tissues are exposed to the compound. It is common for compounds to first enter tissues with high blood flow, followed by those with lower perfusion. frontiersin.org For many xenobiotics, distribution is most prominent in highly perfused organs such as the liver and kidneys, which are also primary sites of metabolism and excretion. dovepress.comfrontiersin.orgmdpi.com Studies on similar compounds have shown significant accumulation in these organs. frontiersin.org Conversely, distribution to tissues protected by physiological barriers, like the brain (blood-brain barrier) or testes (blood-testis barrier), is often limited. frontiersin.org The volume of distribution (Vd) is a key parameter calculated from these studies, indicating the extent of a drug's distribution in the body.

| Tissue | Relative Concentration | Key Observations |

|---|---|---|

| Liver | High | Primary site of metabolism; high perfusion. dovepress.commdpi.com |

| Kidney | High | Primary site of excretion; high perfusion. dovepress.commdpi.com |

| Heart | Moderate | Well-perfused organ. mdpi.com |

| Lung | Moderate | Well-perfused organ. mdpi.com |

| Spleen | Low to Moderate | Part of the reticuloendothelial system. mdpi.com |

| Brain | Low | Limited by the blood-brain barrier. frontiersin.org |

| Testes | Low | Limited by the blood-testis barrier. frontiersin.org |

Identification and Profiling of Metabolic Pathways (e.g., Hydroxylation, Dehydrogenation) in Preclinical Systems

Metabolism, or biotransformation, is the process by which the body chemically modifies compounds, primarily in the liver. These modifications, categorized as Phase I and Phase II reactions, generally serve to make the compound more water-soluble and easier to excrete. mdpi.com For bufadienolides like Hellebrigenol, key metabolic transformations identified in preclinical systems such as human liver microsomes include Phase I reactions like hydroxylation and dehydrogenation. biocrick.com

Hydroxylation: This reaction introduces a hydroxyl group (-OH) onto the molecule, a common step catalyzed by cytochrome P450 enzymes. wikipedia.org This modification often increases the polarity of the compound.

Dehydrogenation: This involves the removal of hydrogen atoms, which can alter the biological activity and physicochemical properties of the parent compound. biocrick.com

Identifying the metabolites formed through these pathways is crucial, as they may possess their own pharmacological or toxicological activity. europa.eu In vitro systems, such as liver microsomes and hepatocytes, are standard tools for initial metabolic profiling. europa.eu

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Enzymes like CYP3A4, CYP2D6)

The cytochrome P450 (CYP450) superfamily of enzymes is the primary system responsible for Phase I metabolism of a vast number of drugs and other xenobiotics. mdpi.commdpi.com These heme-containing proteins are most abundant in the liver. dovepress.com Within this superfamily, a small number of enzymes from the CYP1, CYP2, and CYP3 families are responsible for the metabolism of the majority of clinically used drugs. mdpi.comnih.gov

For many compounds, biotransformation is predominantly carried out by specific CYP isoforms. In vitro studies using recombinant human CYP enzymes or specific chemical inhibitors help to identify the key enzymes involved.

CYP3A4: This is the most abundant CYP enzyme in the human liver and is involved in the metabolism of a wide array of substrates. nih.govamegroups.cn It is known to catalyze reactions such as N-dealkylation and hydroxylation. amegroups.cnnih.gov

CYP2D6: Although less abundant than CYP3A4, CYP2D6 is critical for the metabolism of many drugs. mdpi.com It is highly polymorphic, which can lead to significant inter-individual differences in drug metabolism. nih.gov Studies have confirmed its role in the hydroxylation of various compounds. nih.govnih.gov

Understanding which CYP enzymes metabolize Hellebrigenol is vital for predicting potential drug-drug interactions.

| Enzyme | Relative Abundance in Liver | Common Metabolic Reactions | Significance |

|---|---|---|---|

| CYP3A4 | High | Oxidation, N-dealkylation, Hydroxylation. amegroups.cnnih.gov | Metabolizes a very large number of drugs; high potential for drug interactions. amegroups.cn |

| CYP2D6 | Low to Moderate | Hydroxylation, O-demethylation. nih.govmdpi.com | Highly polymorphic, leading to varied metabolic capacities among individuals. nih.gov |

| CYP2C9 | High | Hydroxylation. | Important for the metabolism of several high-use drugs; shows genetic polymorphism. nih.gov |

| CYP1A2 | High | Oxidation. dovepress.com | Metabolizes several common drugs and pro-carcinogens. nih.gov |

| CYP2C19 | Low | Hydroxylation. | Exhibits significant genetic polymorphism affecting drug efficacy. nih.govfrontiersin.org |

Excretion Pathways and Metabolite Fate in Preclinical Models

Excretion studies determine the routes and rates at which Hellebrigenol and its metabolites are eliminated from the body. These studies typically involve administering a radiolabeled version of the compound to animal models and quantifying the radioactivity in urine, feces, and sometimes expired air over a period of time. bioivt.com This allows for the creation of a mass balance sheet, accounting for the total administered dose. bioivt.com

The primary routes of excretion are:

Renal Excretion: Elimination of the compound or its metabolites through the urine.

Biliary/Fecal Excretion: The compound or its metabolites are secreted into the bile by the liver, which then enters the gastrointestinal tract and is eliminated in the feces. mdpi.combioivt.com Biliary excretion is a significant pathway for many compounds, particularly larger molecules. mdpi.com

In cases where fecal excretion is substantial, bile duct cannulation studies may be performed in rats to directly measure the amount of drug excreted into the bile, distinguishing it from unabsorbed drug. bioivt.com The results of these studies, detailing the fraction of the dose eliminated by each pathway, are critical for understanding the compound's clearance mechanisms. europa.eu Low recovery in urine and feces may suggest poor absorption or extensive metabolism. mdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Early Drug Discovery Phases

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used in drug development to establish a mathematical relationship between the drug's concentration in the body (PK) and its pharmacological effect (PD). europa.eu The principal objectives are to characterize the absorption, distribution, metabolism, and excretion of the active substance. europa.eumurdoch.edu.au

In the early preclinical phase, PK/PD modeling helps to:

Understand Exposure-Response Relationships: It clarifies how much drug concentration is needed at the site of action and for how long to achieve the desired therapeutic effect.

Support Dose Selection: By integrating PK and PD data, models can help in selecting appropriate dose levels and schedules for further non-clinical and eventual clinical studies. europa.eu

Predict Human Dosing: Data from preclinical PK/PD models can be scaled to predict the likely therapeutic dose range in humans, although this requires careful interspecies scaling.

These models are essential for making informed decisions, optimizing study designs, and increasing the probability of success as a compound moves through the development pipeline.

Investigations into Cellular Uptake Mechanisms in Preclinical Cell Lines

For Hellebrigenol to exert its cytotoxic effects on cancer cells, it must first enter the cell. Investigating cellular uptake mechanisms in preclinical cell lines (e.g., HeLa, HepG2, A549) is therefore fundamental. medchemexpress.complos.org Cellular entry is an active, energy-dependent process. plos.org Several endocytic pathways are involved in the internalization of compounds and nanoparticles. nih.gov

Key mechanisms investigated include:

Clathrin-Mediated Endocytosis: A major pathway for the uptake of many substances.

Caveolae-Mediated Endocytosis: Involves flask-shaped pits in the cell membrane.

Macropinocytosis: A non-specific process where the cell engulfs large amounts of extracellular fluid.

Pharmacological inhibitors are often used to determine the dominant pathway. For example, chlorpromazine (B137089) can inhibit clathrin-mediated endocytosis, while genistein (B1671435) can block caveolin-mediated pathways. plos.org Studies have shown that the same compound can utilize different uptake mechanisms in different cell types. plos.org Furthermore, transporters on the cell surface, such as Solute Carrier (SLC) transporters, can also play a significant role in the uptake of specific molecules. biorxiv.org The surface charge of a compound can also influence its interaction with the cell membrane and subsequent uptake. nih.gov

Advanced Research Methodologies and Experimental Models

Application of Omics Technologies (e.g., Untargeted Metabolomics for Mechanism Elucidation)

Omics technologies, particularly untargeted metabolomics, offer a holistic approach to understanding the complex biochemical changes induced by Hellebrigenol within a biological system. evotec.comnih.gov Unlike targeted analyses that focus on a predefined set of molecules, untargeted metabolomics aims to capture a comprehensive snapshot of as many small molecules, or metabolites, as possible in a sample. evotec.comnih.gov This unbiased strategy is crucial for discovering novel metabolic pathways affected by a compound and for generating new hypotheses about its mechanism of action. evotec.comnih.gov

The process involves analyzing biological samples (such as cells, tissues, or biofluids) from treated versus untreated groups using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). nih.govrsc.org The vast amount of data generated is then processed using advanced bioinformatic and statistical tools to identify metabolites that are significantly altered by the compound. frontiersin.org These altered metabolites can serve as biomarkers of drug effect and provide insights into the underlying biological processes that are perturbed. evotec.com For instance, by observing changes in the metabolome of cancer cells following treatment with a compound like Hellebrigenol, researchers can identify disruptions in key metabolic pathways, such as glucose and lipid metabolism, which are known to be reprogrammed in cancer. evotec.com This approach has been successfully used to elucidate the modes of action of various drugs by observing their impact on the metabolic landscape of cells. nih.gov Although specific untargeted metabolomics studies on Hellebrigenol are not extensively documented, the methodology is a powerful tool for this class of compounds. rsc.org

High-Throughput Screening (HTS) for Identification of Novel Biological Targets

High-Throughput Screening (HTS) is a critical technology in modern drug discovery for identifying novel biological targets of a compound. nih.gov This methodology involves the rapid, automated testing of large numbers of compounds against a variety of biological assays. nih.gov In the context of Hellebrigenol, HTS can be employed to screen its activity against extensive libraries of proteins, enzymes, or cellular pathways to uncover previously unknown molecular interactions.

HTS platforms can utilize various assay formats, including biochemical assays that measure the effect of a compound on a purified protein target, and cell-based assays that assess the compound's impact on cellular functions like proliferation, apoptosis, or signaling pathways. nih.gov The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity. These hits can then be further investigated to validate their interaction with the target and to understand the mechanism of action. HTS plays a significant role in the early stages of drug development by helping to identify promising lead compounds and by flagging potential off-target effects early in the process. nih.govabcam.com

Development and Utilization of In Vitro Cell Culture Systems for Mechanistic Research

In vitro cell culture systems are fundamental tools for the mechanistic investigation of Hellebrigenol's biological activities. nih.govnih.gov These systems, which involve growing human or animal cells in a controlled laboratory environment, provide a simplified and reproducible model to study the cellular and molecular effects of the compound. nih.govfrontiersin.org

A variety of cancer cell lines have been utilized to study the anticancer effects of compounds similar to Hellebrigenol. mdpi.com The choice of cell line is crucial and is often based on the specific type of cancer being investigated. nih.gov For example, researchers might use cervical (HeLa), colorectal (HT29), or ovarian (A2780) cancer cell lines to assess the cytotoxic and apoptotic effects of a compound. mdpi.com These studies typically involve treating the cells with the compound and then measuring outcomes such as cell viability, proliferation rates, and the induction of programmed cell death (apoptosis). mdpi.com Microfluidic systems can also be employed to create more complex in vitro models that mimic aspects of the tumor microenvironment, allowing for the study of cell migration and invasion. frontiersin.org

| Cell Line | Cancer Type | Typical Application in Drug Research |

| HeLa | Cervical Cancer | Investigating cytotoxicity, apoptosis, and cell cycle arrest. mdpi.com |

| HT-29 | Colorectal Cancer | Assessing anti-proliferative effects and mechanisms of cell death. mdpi.com |

| A2780 | Ovarian Cancer | Evaluating sensitivity to anticancer agents and mechanisms of action. nih.govmdpi.com |

| H460 | Lung Cancer | Studying induction of apoptosis and autophagic cell death. mdpi.com |

| H292 | Lung Cancer | Analyzing apoptosis and related protein expression. mdpi.com |

These in vitro models are invaluable for initial screening and for generating hypotheses about a compound's mechanism, which can then be tested in more complex systems. nih.gov

Establishment and Application of Relevant In Vivo Animal Models for Efficacy and Mechanism Studies (excluding clinical trial design)

In vivo animal models are indispensable for evaluating the efficacy and further elucidating the mechanism of action of potential therapeutic agents like Hellebrigenol in a whole-organism context. nih.govnih.gov These preclinical models, most commonly mice, allow researchers to study a compound's effects on tumor growth and its interactions with the complex physiological systems of a living animal. nih.gov

A widely used approach is the xenograft model, where human cancer cells are transplanted into immunocompromised mice. nih.govuin-alauddin.ac.id This can be done by injecting cancer cell lines (cell line-derived xenografts, or CDX) or by implanting a piece of a patient's tumor (patient-derived xenografts, or PDX) into the mice. nih.govuin-alauddin.ac.id PDX models are often considered more clinically relevant as they can better retain the characteristics of the original human tumor. frontiersin.org In these models, the effect of a compound on tumor growth can be monitored over time. researchgate.net For example, a study might involve treating tumor-bearing mice with the compound and comparing the tumor size and weight to a control group that received a vehicle. researchgate.net At the end of the study, tumor tissues can be collected and analyzed to investigate the molecular changes induced by the treatment, such as the downregulation of proteins involved in cell survival. researchgate.net While these models have limitations, they provide critical data on a drug's potential effectiveness before it can be considered for human trials. nih.govuin-alauddin.ac.id

Advanced Analytical Quantification Techniques for Hellebrigenol in Biological Matrices (e.g., UPLC-MS/MS, HPLC-MS/MS)

The accurate quantification of Hellebrigenol and its metabolites in complex biological matrices such as plasma, blood, and tissue extracts is crucial for pharmacokinetic studies. organomation.comnih.gov High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the gold-standard techniques for this purpose due to their high sensitivity, specificity, and throughput. frontiersin.orgirb.hr

These methods involve several key steps:

Sample Preparation: This initial step aims to extract the analyte of interest from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov

Chromatographic Separation: The prepared sample is then injected into an HPLC or UPLC system. The compound is separated from other components in the mixture as it passes through a column containing a stationary phase. UPLC systems use smaller particles in the column, allowing for faster and more efficient separations compared to traditional HPLC. nih.gov

Mass Spectrometric Detection: After separation, the compound enters the mass spectrometer. It is ionized, and the resulting ions are separated based on their mass-to-charge ratio. In a tandem MS (MS/MS) setup, a specific parent ion corresponding to the compound of interest is selected and fragmented. The resulting daughter ions are then detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for precise quantification, even at very low concentrations. nih.govmdpi.com

These UPLC-MS/MS and HPLC-MS/MS methods are validated to ensure they meet stringent criteria for linearity, accuracy, precision, and have a low limit of quantification. nih.govmdpi.comchromatographyonline.com

| Technique | Principle | Key Advantages for Hellebrigenol Analysis |

| HPLC-MS/MS | Combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. irb.hr | High specificity, ability to quantify low concentrations in complex matrices like plasma and other biological fluids. organomation.comnih.govirb.hr |

| UPLC-MS/MS | An advanced form of HPLC using smaller column particles for higher resolution and faster analysis times. nih.gov | Increased speed, sensitivity, and efficiency compared to HPLC, making it suitable for high-throughput pharmacokinetic studies. nih.govnih.govmdpi.com |

Immunological Assays and Molecular Biology Techniques for Pathway Validation (e.g., Western Blot, Flow Cytometry, Immunofluorescence Staining)

Once a potential mechanism of action for Hellebrigenol is hypothesized, a variety of immunological and molecular biology techniques are employed to validate the specific cellular pathways involved.

Western Blotting is a widely used technique to detect and quantify specific proteins in a sample. abcam.combio-rad-antibodies.com In the context of Hellebrigenol research, it can be used to verify the compound's effect on proteins involved in pathways like apoptosis. abcam.commdpi.com For example, researchers can measure the levels of key apoptotic proteins such as caspases (e.g., caspase-3, caspase-7) and their substrates like poly (ADP-ribose) polymerase (PARP). abcam.commdpi.com An increase in the cleaved (active) forms of these proteins in cells treated with Hellebrigenol would provide strong evidence that the compound induces apoptosis. mdpi.comnih.gov

Flow Cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large number of cells as they pass one by one through a laser beam. It can be used to assess several cellular processes. For instance, by staining cells with specific fluorescent dyes, flow cytometry can be used to quantify the percentage of cells undergoing apoptosis (e.g., using Annexin V/PI staining) or to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). mdpi.com This can reveal if Hellebrigenol causes cell cycle arrest at a particular checkpoint.

Immunofluorescence (IF) Staining allows for the visualization of the subcellular localization of specific proteins within a cell. abcam.comnih.govnih.gov In this technique, antibodies tagged with fluorescent dyes are used to bind to a target protein. abcam.comsigmaaldrich.comptglab.com The cells are then examined using a fluorescence microscope. This can provide valuable information on whether Hellebrigenol causes a protein to move to a different cellular compartment, which can be indicative of its activation or function. nih.govsigmaaldrich.com For example, IF could be used to observe the translocation of a transcription factor to the nucleus following treatment with the compound. nih.gov

| Technique | Application in Hellebrigenol Research | Information Gained |

| Western Blot | Detection and quantification of specific proteins. bio-rad-antibodies.com | Changes in the expression levels of key proteins in signaling pathways (e.g., apoptosis markers like cleaved caspase-3 and PARP). abcam.commdpi.comnih.gov |

| Flow Cytometry | Analysis of cell populations. | Quantification of apoptosis, analysis of cell cycle distribution, and measurement of cell surface markers. mdpi.com |

| Immunofluorescence Staining | Visualization of protein localization within cells. abcam.comnih.gov | Information on the subcellular location of target proteins and potential translocation upon treatment. nih.govsigmaaldrich.comptglab.com |

Synthetic and Semi Synthetic Approaches to Hellebrigenol Research

Strategies for Total Synthesis of Hellebrigenol and its Stereoisomers

The total synthesis of Hellebrigenol, a polyhydroxylated bufadienolide, has not been explicitly reported in a dedicated publication. However, the synthetic routes established for other structurally related bufadienolides, such as bufalin (B1668032) and cinobufagin (B1669057), provide a clear and viable blueprint for its de novo construction. acs.orgchemrxiv.org Hellebrigenol shares the same steroidal ABCD-ring core and the characteristic α-pyrone (dienolide) ring at the C-17 position with these molecules. The primary distinction lies in Hellebrigenol's specific hydroxylation pattern, featuring hydroxyl groups at the C-3, C-5, C-14, and C-19 positions.

General strategies for bufadienolide synthesis commence with a readily available steroid as the starting material, such as dehydroepiandrosterone (B1670201) (DHEA) or cortisone (B1669442) acetate, to provide the foundational tetracyclic core. chemrxiv.orgnih.gov The key challenges in the total synthesis of these molecules include:

Stereocontrolled construction of the C/D ring junction.

Installation of the C-14 tertiary hydroxyl group.

Formation of the C-17 substituted α-pyrone ring with the correct stereochemistry.

A common approach involves the late-stage installation of the α-pyrone ring onto a pre-functionalized steroid core. For instance, a reported synthesis of cinobufagin features the expedient installation of the β-17-pyrone moiety using a photochemical regioselective singlet oxygen [4+2] cycloaddition. chemrxiv.orgnih.gov Another unified total synthesis of five different bufadienolides, including bufalin, utilized a cross-coupling reaction to attach the 2-pyrone moiety to the D-ring of the steroid. acs.orgnih.gov A subsequent stereospecific 1,2-hydride shift was employed to establish the correct β-orientation of the lactone ring. acs.orgnih.gov

To adapt these methodologies for the total synthesis of Hellebrigenol, a starting steroid with pre-existing C-5 hydroxylation and a C-10 methyl group that can be oxidized to a C-19 hydroxymethyl group would be required. The stereochemistry of the various hydroxyl groups presents a significant hurdle, demanding highly selective reactions to achieve the desired configuration of Hellebrigenol's multiple stereocenters. The synthesis is very complex, and the specific conformation of the molecule is known to play an important role in its biological activity. researchgate.net

Semi-Synthesis from Natural Precursors for Analogue Generation

Semi-synthesis, which utilizes naturally abundant precursors, is a more practical and cost-effective approach for generating Hellebrigenol analogues for research purposes. researchgate.net This method circumvents the lengthy and often low-yielding sequences of total synthesis. The primary sources for precursors are the cutaneous secretions of toads (e.g., Rhinella and Bufo species) and certain plants, which contain a rich diversity of bufadienolides. researchgate.netresearchgate.net

A key strategy involves isolating a more abundant bufadienolide, such as bufalin or marinobufagenin, and then performing chemical modifications to introduce the specific functional groups of Hellebrigenol or its desired analogues. For example, selective hydroxylation reactions, potentially guided by enzymatic or microbial transformations, could be used to install the C-5 and C-19 hydroxyl groups onto the bufalin scaffold.

A documented example of semi-synthesis for analogue generation involves the conversion of natural bufagenins (the aglycone form) into bufotoxins (amino acid-conjugated derivatives). A two-step synthetic strategy has been described where a bufagenin ester of suberic acid is first formed, which is then coupled to an amino acid like L-arginine to yield the corresponding bufotoxin. uq.edu.au This approach can be applied to Hellebrigenol to generate its naturally occurring conjugated forms or novel analogues for further study.

Table 1: Potential Natural Precursors for Hellebrigenol Semi-Synthesis

| Precursor Compound | Natural Source (Example) | Key Structural Difference from Hellebrigenol |

| Bufalin | Toad Venom (Rhinella, Bufo spp.) | Lacks C-5 and C-19 hydroxyl groups. |

| Marinobufagenin | Toad Venom (Rhinella marina) | Lacks C-19 hydroxyl group. |

| Hellebrigenin (B1673045) | Toad Venom, Helleborus plants | Lacks C-19 hydroxyl group; has C-10 aldehyde instead. |

| Telocinobufagin | Toad Venom (Rhinella, Bufo spp.) | Lacks C-14 and C-19 hydroxyl groups. |

Chemical Modification and Derivatization for Structure-Activity Exploration

The exploration of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of Hellebrigenol relates to its biological activity. wikipedia.org This is achieved by systematically modifying the functional groups on the Hellebrigenol molecule and evaluating the biological effects of the resulting derivatives. Such studies help identify the key pharmacophore—the essential structural features required for activity—and can lead to the development of analogues with improved potency or selectivity. drugdesign.org

Key sites for modification on the Hellebrigenol scaffold include the hydroxyl groups at C-3, C-5, and C-19, and the α-pyrone ring. Common derivatization reactions include:

Acetylation/Acylation: Converting hydroxyl groups to esters can modulate properties like lipophilicity and cell permeability. For example, 3-beta-acetoxy derivatives of related bufadienolides have been synthesized and evaluated for cytotoxic activity. researchgate.net

Glycosylation: Attaching sugar moieties to the hydroxyl groups can significantly alter pharmacokinetic properties. The semi-synthesis of Hellebrigenol-β-D-glucoside has been reported, highlighting this approach. acs.org

Oxidation/Reduction: The C-19 primary alcohol could be oxidized to an aldehyde or carboxylic acid, while the C-3 hydroxyl could be oxidized to a ketone, allowing for exploration of the importance of these functional groups.

Modification of the Lactone Ring: Changes to the α-pyrone ring, such as saturation or replacement with other heterocycles, can be used to probe its role in target binding and activity. researchgate.net

While comprehensive SAR studies specifically on Hellebrigenol are not widely published, data from related bufadienolides provide valuable insights. For instance, the cytotoxic potential of various natural and semi-synthetic bufadienolides against cancer cell lines has been described, indicating that the specific pattern of hydroxylation on the steroid core is a critical determinant of activity. researchgate.netresearchgate.net

Table 2: Examples of Hellebrigenol Derivatization for SAR Studies

| Parent Compound | Derivative | Type of Modification | Potential Impact on Activity |

| Hellebrigenol | Hellebrigenol-3-acetate | Acetylation | Modulates lipophilicity and cell membrane transport. |

| Hellebrigenol | Hellebrigenol-β-D-glucoside | Glycosylation | Alters solubility, bioavailability, and target interaction. acs.org |

| Hellebrigenol | 3-(N-suberoyl-argininyl) hellebrigenol | Amino Acid Conjugation | Mimics natural bufotoxins, potentially altering transport and activity. researchgate.net |

| Hellebrigenin | Hellebrigenol | Reduction (C-10 Aldehyde to Alcohol) | Investigates the role of the C-10 functional group in biological effect. |

Development of Synthetic Routes for Scalable Research Production

To facilitate extensive preclinical and clinical research, the development of scalable synthetic routes capable of producing gram-scale quantities of Hellebrigenol or its key precursors is essential. The challenges of limited supply from natural sources and the complexity of total synthesis necessitate innovation in synthetic efficiency. nih.gov

Strategies for scalable synthesis often draw from semi-synthetic approaches using abundant starting materials. A notable approach in the broader steroid field is the use of cortisone acetate, an inexpensive and commercially available steroid, as a starting point. nih.gov The development of a scalable synthesis for the related cardiotonic steroid ouabagenin, which also features a polyhydroxylated core, demonstrates the feasibility of this strategy. This route employed strategic redox and stereochemical relays to efficiently install the required functionalities. nih.gov

For bufadienolides, protecting-group-free syntheses are highly desirable for scalability as they reduce the number of reaction steps, minimize waste, and lower costs. A scalable, protecting-group-free total synthesis of resibufogenin (B1668039) and bufalin has been reported, showcasing a streamlined approach to the bufadienolide core. acs.org

Key principles for developing a scalable route to Hellebrigenol would include:

Use of an inexpensive, readily available steroid starting material.

Minimizing the use of protecting groups through strategic reaction design.

Employing high-yield, robust, and reproducible chemical reactions.

Designing a convergent synthesis where complex fragments are prepared separately and then combined late in the sequence.

Such an optimized route would be critical for producing the quantities of Hellebrigenol needed for in-depth pharmacological studies and potential therapeutic development.

Future Research Directions and Preclinical Translational Potential

Discovery and Validation of Novel Molecular Targets for Therapeutic Intervention

While the primary mechanism of action for bufadienolides is the inhibition of the Na+/K+-ATPase enzyme, comprehensive research seeks to identify and validate other molecular targets to fully understand their therapeutic effects and potential toxicities. x-mol.netfrontiersin.org The cardiotonic activity of bufadienolides is triggered by this specific inhibition, which leads to changes in intracellular sodium and calcium concentrations. frontiersin.org However, the anticancer activities appear to involve a broader range of mechanisms. x-mol.net

Future research will likely focus on:

Downstream Signaling Pathways: Beyond the ion pump, studies are exploring how Hellebrigenol and related compounds impact intracellular signaling cascades. Research has shown that bufadienolides can influence key cancer-related pathways such as PI3K/Akt/mTOR, MAPK, and JAK-STAT. nih.govresearchgate.netnih.gov Validating Hellebrigenol's specific effects on these pathways is a critical step. For instance, some bufadienolides have been shown to downregulate the expression of p-AKT/AKT and p-mTOR, suggesting a target for therapeutic intervention. nih.gov

Induction of Apoptosis and Autophagy: A significant area of investigation is the ability of bufadienolides to induce programmed cell death (apoptosis) and autophagy in cancer cells. x-mol.netresearchgate.net Identifying the specific proteins and genes that Hellebrigenol modulates to trigger these processes will reveal novel targets.

Inhibition of Angiogenesis and Metastasis: The potential of bufadienolides to inhibit the formation of new blood vessels (angiogenesis) and prevent cancer cell migration (metastasis) is another promising research avenue. x-mol.net Future studies will need to identify the specific receptors and signaling molecules involved in these processes that are affected by Hellebrigenol.

Design and Synthesis of Optimized Hellebrigenol Analogues with Enhanced Preclinical Efficacy or Selectivity

The therapeutic potential of natural bufadienolides like Hellebrigenol is often limited by factors such as poor solubility, low bioavailability, and potential for toxicity. x-mol.netnih.gov Medicinal chemistry efforts are therefore crucial for designing and synthesizing novel analogues with improved pharmacological profiles.

Key strategies include:

Structural Modification: The synthesis of derivatives is a widely used approach to enhance the properties of bufadienolides. nih.govnih.govderpharmachemica.com By making specific chemical changes to the Hellebrigenol structure, researchers can aim to:

Increase Potency and Selectivity: Modifications can be guided by structure-activity relationship (SAR) studies to create analogues that are more potent against cancer cells while having less effect on normal cells, particularly cardiac tissue. nih.govrsc.org

Improve Solubility and Bioavailability: Chemical modifications can enhance the water solubility and absorption of the compound, leading to better performance in preclinical models. nih.gov For example, the bufalin (B1668032) derivative BF211 exhibited significantly improved solubility and stronger cytotoxicity against multiple myeloma cells compared to its parent compound. nih.gov

Reduce Toxicity: A primary goal is to design analogues with a wider therapeutic index, meaning a greater separation between the effective dose and the toxic dose. researchgate.net

The table below summarizes approaches for creating optimized analogues.

| Strategy | Objective | Example from Bufadienolide Class |

| Derivative Preparation | Improve solubility, bioavailability, and pharmacological effects. nih.gov | Synthesis of BF211, a derivative of bufalin, resulted in a significant increase in solubility and stronger cytotoxicity against cancer cells. nih.gov |

| Prodrug Strategies | Enhance drug potency and reduce side effects. x-mol.net | Application of prodrug strategies to bufadienolides to improve their therapeutic profile. x-mol.net |

| Structure-Activity Relationship (SAR) Guided Design | Create analogues with better therapeutic indices by understanding the chemical features responsible for activity and toxicity. nih.govresearchgate.net | 3D-QSAR studies provide information for rational drug design of bufadienolides with anticancer activities. nih.gov |

This table is interactive. Click on the headers to sort.

Exploration of Hellebrigenol in Combination Research Strategies with other Investigational Agents

Combination therapy, the use of two or more drugs together, is a cornerstone of modern cancer treatment. lcfamerica.orgtufts.edu This approach can increase treatment efficacy, overcome drug resistance, and allow for the use of lower doses of individual agents, potentially reducing toxicity. lcfamerica.orgtufts.eduucsd.edu

Future research on Hellebrigenol should include:

Synergy with Chemotherapy: Investigating the combination of Hellebrigenol with standard chemotherapeutic agents. researchgate.net Hellebrigenol could potentially sensitize cancer cells to chemotherapy, allowing for more effective tumor cell killing. Studies have shown that co-administration of bufalin and doxorubicin (B1662922) can enhance anticancer activity. researchgate.net

Combination with Targeted Therapies: Exploring combinations with drugs that target specific molecular pathways in cancer. lcfamerica.org For example, if Hellebrigenol is found to inhibit a particular signaling pathway, combining it with an agent that targets a different, complementary pathway could lead to a synergistic effect. ucsd.edu

Pairing with Immunotherapy: As immunotherapy becomes more prevalent, studying whether Hellebrigenol can modulate the tumor microenvironment to make it more susceptible to immune checkpoint inhibitors is a promising area. lcfamerica.org

An investigational agent is a substance that has received FDA approval for testing in human clinical trials. cancer.gov The goal of combination studies is to find a regimen that is more effective than single-agent therapy. dana-farber.orgfda.gov

Development of Advanced Preclinical Models for Disease Mimicry and Mechanism Validation

To accurately predict the clinical potential of Hellebrigenol and its analogues, it is essential to move beyond simple 2D cell cultures and utilize advanced preclinical models that better replicate human diseases.

These models include:

3D Organoid and Spheroid Cultures: These models more closely mimic the complex, three-dimensional structure of tumors and can provide more accurate data on drug efficacy and penetration.

Patient-Derived Xenograft (PDX) Models: PDX models involve implanting tumor tissue from a human patient into an immunodeficient mouse. These models are considered highly predictive of clinical outcomes and are invaluable for testing the efficacy of new anticancer agents.

Specialized Animal Models: For diseases other than cancer, specific animal models are needed. For instance, in studying the role of bufadienolides in preeclampsia, rat models that mimic the human condition have been utilized. ogscience.org Similarly, ischemia-reperfusion rat models have been developed to study the pharmacokinetics of bufadienolides, including hellebrigenol, in the context of cardiovascular disease. doi.org

Blood-Brain Barrier (BBB) Models: To assess the potential of Hellebrigenol for treating brain tumors or neurological diseases, models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) are crucial to determine if the compound can cross into the brain. nih.gov

Emerging Technologies and Methodologies for Bufadienolide Research Advancement

The field of drug discovery and development is continually evolving with new technologies that can accelerate research on compounds like Hellebrigenol.

Key emerging areas include:

Advanced Analytical Techniques: Sophisticated methods are essential for identifying and quantifying bufadienolides in complex mixtures and biological samples. Technologies such as Ultra-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) and Nano LC-MS/MS are enabling more detailed analysis of these compounds and their protein targets. mdpi.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds or drug combinations, which can accelerate the discovery of novel Hellebrigenol analogues or effective combination therapies.

Computational and In Silico Modeling: The use of computer models for molecular docking, predicting pharmacokinetic properties (ADMET), and simulating biological interactions can guide the design of new analogues and experiments, saving time and resources. rsc.org

Systems Biology and "-omics" Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a holistic view of Hellebrigenol's effects on cellular systems. Untargeted metabolomics, for example, has been used to uncover the mechanisms of other bufadienolides in hepatocellular carcinoma models. nih.gov

By leveraging these advanced approaches, researchers can more effectively unlock the full therapeutic potential of Hellebrigenol and other bufadienolides.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Hellebrigenol from natural sources, and how can purity be validated?

- Methodology :

- Extraction : Use Soxhlet extraction or maceration with polar solvents (e.g., methanol/water mixtures) to isolate Hellebrigenol from toad venom or plant sources.

- Purification : Employ column chromatography (silica gel or reverse-phase C18) followed by HPLC for high-resolution separation.

- Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-MS). Compare spectral data with literature values for structural verification .

- Reproducibility : Document solvent ratios, temperature, and pressure conditions meticulously to align with journal guidelines for experimental reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation of Hellebrigenol?

- Approach :

- Spectroscopy :

- NMR : Analyze ¹H/¹³C NMR (e.g., δ 3.7 ppm for hydroxyl groups, δ 170-210 ppm for carbonyl carbons) and 2D techniques (COSY, HSQC) to resolve stereochemistry.

- MS : Use HR-MS to confirm molecular formula (C₂₄H₃₂O₆) and fragmentation patterns for bufadienolide identification .

- Chromatography : Pair HPLC-UV (λ ~290 nm for conjugated dienes) with LC-MS for peak purity and structural confirmation.

Q. How do researchers design initial pharmacological screening assays for Hellebrigenol’s antitumor activity?

- Experimental Design :